4-Biphenylacetonitrile
Overview
Description
4-Biphenylacetonitrile is an organic compound with the molecular formula C14H11N. It is characterized by a biphenyl group attached to an acetonitrile moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Mode of Action
One study suggests that 4-biphenylacetonitrile derivatives release nitric oxide in the presence of thiol cofactors. This leads to the activation of soluble guanylate cyclase, which can result in vasodilation and antiplatelet activity.
Biochemical Pathways
The release of nitric oxide and the subsequent activation of soluble guanylate cyclase suggest that the nitric oxide-cgmp pathway may be involved. This pathway plays a crucial role in vasodilation and platelet aggregation, among other physiological processes.
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that 4-Biphenylacetonitrile can undergo condensation reactions with other compounds to yield biphenyl derivatives
Cellular Effects
It has been suggested that this compound may inhibit the growth of cancer cells
Molecular Mechanism
It is known that this compound can react with other compounds to form biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylacetonitrile can be synthesized through several methods. One common method involves the reaction of biphenyl with acetonitrile in the presence of a catalyst. Another method includes the condensation reaction of ethyl phenyl propiolate with biphenyl derivatives to yield acetylenic β-ketocyanide .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of biphenyl monochlorobenzyl chloride with sodium cyanide in water at temperatures between 70 to 75°C. The reaction is maintained for approximately four hours, followed by cooling and filtration to obtain the product .
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and other strong bases are commonly employed.
Major Products Formed:
Oxidation: Biphenylacetic acid.
Reduction: Biphenylmethylamine.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Biphenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its interactions with biological molecules and potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
- Diphenylacetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- 3-Aminobenzonitrile
Comparison: 4-Biphenylacetonitrile is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to its analogs. For example, Diphenylacetonitrile lacks the biphenyl structure, resulting in different reactivity and applications .
Biological Activity
4-Biphenylacetonitrile, also known as diphenylacetonitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a biphenyl group attached to an acetonitrile moiety. The presence of the nitrile functional group contributes to its reactivity and biological interactions.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain modifications to the compound can enhance its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Antitumor Activity
The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, a study demonstrated that specific analogs of diphenylacetonitrile displayed potent antiproliferative activity against MCF-7 breast cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications to the biphenyl structure could influence its efficacy.
3. Kv1.3 Channel Blockade
this compound and its derivatives have been investigated as potential blockers of Kv1.3 potassium channels, which are implicated in autoimmune diseases. Compounds in this class have shown promise in reducing inflammatory responses in experimental models of autoimmune encephalomyelitis . The SAR studies suggest that the biphenyl moiety is crucial for maintaining activity against these channels.
Data Table: Biological Activities of this compound Derivatives
Compound | Biological Activity | IC50 (μM) | Reference |
---|---|---|---|
Diphenylacetonitrile | Antimicrobial (E. coli) | 15 | |
This compound | Antiproliferative (MCF-7) | 12 | |
Compound A | Kv1.3 Blocker | 0.8 | |
Compound B | Anti-inflammatory | 5 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of diphenylacetonitrile highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly improved antibacterial potency, making these compounds potential candidates for developing new antibiotics .
Case Study 2: Cancer Cell Inhibition
In vitro studies on MCF-7 cells revealed that specific analogs of this compound inhibited cell proliferation through apoptosis induction. The research emphasized the importance of the biphenyl structure in enhancing cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:
- Biphenyl Group : Essential for maintaining biological activity; modifications can lead to enhanced or diminished effects.
- Nitrile Functionality : Plays a role in receptor binding and overall pharmacological effects.
- Substituent Variability : Alterations in substituents on the biphenyl ring can significantly impact the compound's efficacy against specific biological targets.
Properties
IUPAC Name |
2-(4-phenylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCNGTZJWZAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185492 | |
Record name | 4-Cyanomethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31603-77-7 | |
Record name | NSC 114981 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031603777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyanomethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Biphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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